molecular formula C25H17ClFN3O2S B2393169 N-(2-chlorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide CAS No. 866811-30-5

N-(2-chlorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide

Cat. No. B2393169
CAS RN: 866811-30-5
M. Wt: 477.94
InChI Key: CQWZHPLDDKKQQI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C25H17ClFN3O2S and its molecular weight is 477.94. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure

Research on similar compounds, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, has focused on characterizing their vibrational signatures using Raman and Fourier transform infrared spectroscopy. These studies provide insights into the molecular structure, inter and intra-molecular hydrogen bonds, and vibrational wavenumbers. Such analyses are crucial for understanding the stereo-electronic interactions that contribute to molecular stability (Jenepha Mary, Pradhan, & James, 2022).

Crystallography and Molecular Conformation

Crystallographic studies of related compounds, like N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, have revealed the crystal structures and molecular conformations of these substances. These studies are essential for understanding the molecular geometry and interactions within crystal structures, which can have implications for their chemical and physical properties (Subasri et al., 2016).

Quantum Chemical Insights and Drug Likeness

Another aspect of research involves the quantum chemical analysis of molecules like 2- [(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. These studies focus on the equilibrium geometry, natural bond orbital calculations, and vibrational assignments. Additionally, the drug likeness and pharmacokinetic properties of these molecules are evaluated, which is crucial for their potential therapeutic applications (Mary et al., 2020).

Cytotoxic Activity

Some sulfonamide derivatives, which are structurally similar, have been evaluated for their cytotoxic activity against cancer cell lines. This line of research is crucial for drug development and understanding the therapeutic potential of these compounds in treating various diseases (Ghorab et al., 2015).

Photovoltaic Efficiency and Non-linear Optical Activity

Research has also been conducted on benzothiazolinone acetamide analogs, examining their potential in photovoltaic cells. These studies include photochemical and thermochemical modeling, as well as analysis of non-linear optical activity, highlighting the potential of these compounds in materials science and energy applications (Mary et al., 2020).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O2S/c26-19-6-2-3-7-20(19)28-22(31)14-33-25-18-13-16-5-1-4-8-21(16)32-24(18)29-23(30-25)15-9-11-17(27)12-10-15/h1-12H,13-14H2,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWZHPLDDKKQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.